![molecular formula C12H15F2NO3 B6600729 benzyl N-[3-(difluoromethoxy)propyl]carbamate CAS No. 1919864-86-0](/img/structure/B6600729.png)
benzyl N-[3-(difluoromethoxy)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[3-(Difluoromethoxy)propyl]carbamate (DFP-C) is an important organic compound that has been used in a variety of scientific research applications. It is a compound derived from the reaction of benzyl alcohol with difluoromethoxypropylcarbamate. It has been used in the synthesis of a variety of compounds and in the study of the biological and physiological effects of certain compounds. In
Aplicaciones Científicas De Investigación
Benzyl N-[3-(difluoromethoxy)propyl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as peptides and proteins, and in the study of the biological and physiological effects of certain compounds. It has also been used in the study of enzyme-catalyzed reactions and in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-[3-(difluoromethoxy)propyl]carbamate is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. It is thought that it binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the reaction from occurring.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit certain enzymes, such as acetylcholinesterase, and to affect the metabolism of certain compounds, such as fatty acids. It has also been found to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl N-[3-(difluoromethoxy)propyl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also relatively non-toxic and has low volatility, making it suitable for use in a variety of experiments. However, it has some limitations, such as its low solubility in water and its limited availability.
Direcciones Futuras
There are several potential future directions for the use of benzyl N-[3-(difluoromethoxy)propyl]carbamate in scientific research. It could be used to study the effects of certain compounds on enzyme activity and metabolism, as well as to synthesize new compounds. It could also be used to study the effects of certain compounds on inflammation and oxidative stress. Additionally, it could be used to develop new pharmaceuticals and to study the effects of certain compounds on the immune system.
Métodos De Síntesis
The synthesis of benzyl N-[3-(difluoromethoxy)propyl]carbamate is relatively simple and involves the reaction of benzyl alcohol with difluoromethoxypropylcarbamate. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction yields this compound as a white solid.
Propiedades
IUPAC Name |
benzyl N-[3-(difluoromethoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c13-11(14)17-8-4-7-15-12(16)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOPFUYDYGNAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

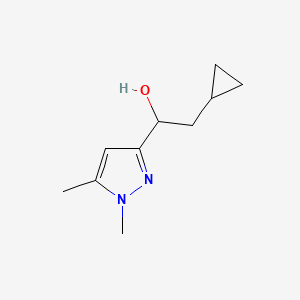
![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)
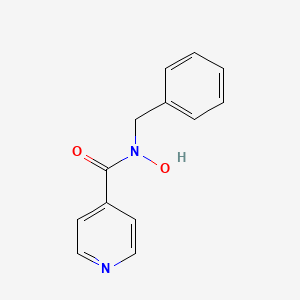
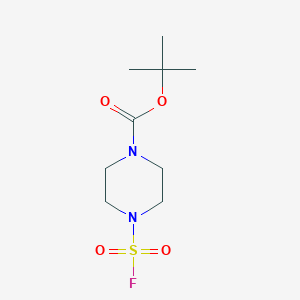
![5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B6600672.png)

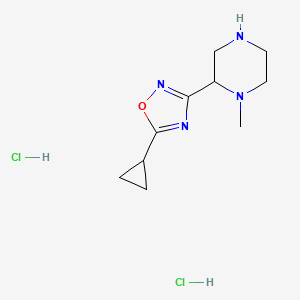
![2-[(2-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6600712.png)
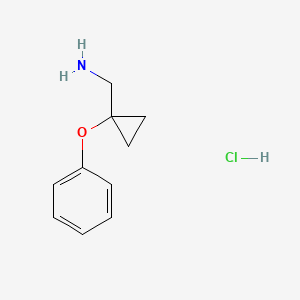
![N-{[4-(1H-pyrazol-3-yl)phenyl]methyl}guanidine hydrochloride](/img/structure/B6600727.png)
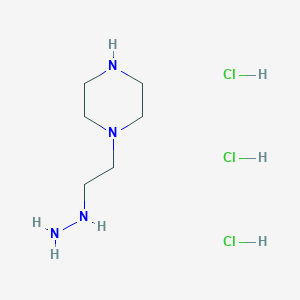
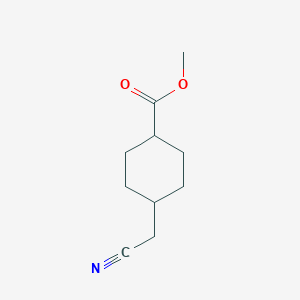
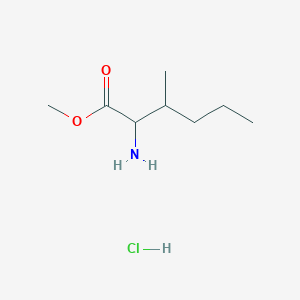
![rac-2-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid, trans](/img/structure/B6600745.png)